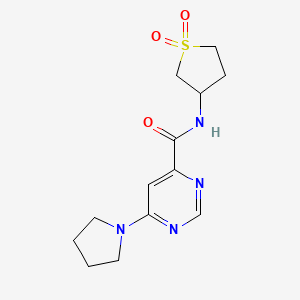
N-(4-ブロモフェニル)-N-(1,1-ジオキシド-2,3-ジヒドロチオフェン-3-イル)イソブチルアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)isobutyramide” is a synthetic organic compound that features a bromophenyl group and a dioxido-dihydrothiophenyl group attached to an isobutyramide backbone
科学的研究の応用
Chemistry
In chemistry, “N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)isobutyramide” can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as conductivity or stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)isobutyramide” typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromoaniline, undergoes a reaction with isobutyryl chloride in the presence of a base such as triethylamine to form N-(4-bromophenyl)isobutyramide.
Introduction of the Dihydrothiophenyl Group: The intermediate is then reacted with a suitable thiophene derivative under oxidative conditions to introduce the 1,1-dioxido-2,3-dihydrothiophen-3-yl group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to an aniline derivative.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Aniline derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
作用機序
The mechanism of action of “N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)isobutyramide” would depend on its specific application. For instance, if it is used as a drug candidate, its mechanism might involve binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
類似化合物との比較
Similar Compounds
- N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)isobutyramide
- N-(4-fluorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)isobutyramide
- N-(4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)isobutyramide
Uniqueness
“N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)isobutyramide” is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, or methyl analogs. The bromine atom can also serve as a handle for further functionalization through substitution reactions.
特性
IUPAC Name |
N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3S/c1-10(2)14(17)16(12-5-3-11(15)4-6-12)13-7-8-20(18,19)9-13/h3-8,10,13H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNFTCFCMYAZJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2355808.png)


![ethyl 2-[[2-[[4-methyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2355816.png)

![1-[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B2355819.png)
![6-bromo-3-methyl-N-{[4-(piperidin-1-yl)oxan-4-yl]methyl}pyridine-2-carboxamide](/img/structure/B2355820.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2355821.png)






